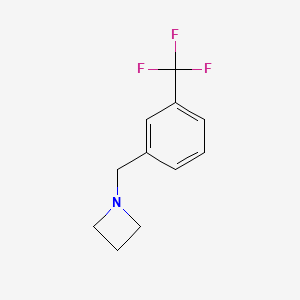

1-(3-(Trifluoromethyl)benzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]azetidine |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)10-4-1-3-9(7-10)8-15-5-2-6-15/h1,3-4,7H,2,5-6,8H2 |

InChI Key |

WKASYGJDKUYQJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 3 Trifluoromethyl Benzyl Azetidine and Its Analogs

Ring-Opening Reactions and Mechanistic Pathways of Azetidine (B1206935) Systems

The significant ring strain of azetidines is a primary driver of their reactivity, making them susceptible to ring-opening reactions under various conditions. rsc.orgresearchwithrutgers.comrsc.org These reactions provide a facile route to functionalized acyclic amines.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn Due to the stability of the azetidine ring compared to aziridines, these reactions often necessitate activation, typically through the formation of a quaternary azetidinium salt or by using Lewis acids. magtech.com.cn The regioselectivity of the nucleophilic attack is largely governed by electronic effects. magtech.com.cn For N-benzyl substituted azetidines like 1-(3-(trifluoromethyl)benzyl)azetidine, nucleophiles tend to attack the benzylic carbon atom due to the stabilization of the transition state. magtech.com.cn

A variety of nucleophiles, including halides, alcohols, and amines, can participate in these reactions, leading to a diverse array of γ-substituted propylamines. nih.govbeilstein-journals.orgresearchgate.net For instance, the reaction of an N-benzylazetidinium species with a halide ion proceeds via an SN2 mechanism, resulting in the corresponding γ-haloamine. This process is often stereoselective, providing a method for the synthesis of polysubstituted linear amines. nih.gov

Recent studies have also explored intramolecular nucleophilic ring-opening reactions, where a nucleophilic group tethered to the azetidine ring attacks one of the ring carbons. nih.gov This strategy has been employed to synthesize larger heterocyclic systems. The outcome of these intramolecular reactions is often dictated by the length of the tether, favoring the formation of five-, six-, or seven-membered rings. magtech.com.cnnih.gov

Electrophilic Activation and Rearrangements

Electrophilic activation of the azetidine nitrogen is a key step in many of its transformations. This can be achieved through protonation, alkylation, or acylation, which enhances the ring's susceptibility to nucleophilic attack by making the nitrogen a better leaving group. almerja.com This activation strategy is fundamental to many of the ring-opening and rearrangement reactions of azetidines.

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds represents a modern approach to forming functionalized azetidines, which can then undergo further rearrangements. acs.org Additionally, electrophilic azetidinylation strategies are being developed to directly attach the azetidine motif to various nucleophiles, showcasing the versatility of activated azetidine intermediates. researchgate.netchemrxiv.orgrsc.org

Functionalization and Derivatization at the Azetidine Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the azetidine ring is a key site for functionalization. N-alkylation and N-acylation are common reactions that modify the properties and reactivity of the azetidine scaffold.

N-Alkylation: The introduction of an alkyl group onto the azetidine nitrogen can be achieved using various alkylating agents. This modification is crucial as it can influence the steric and electronic environment of the ring, thereby affecting its reactivity in subsequent transformations. For instance, N-alkylation is the first step in forming azetidinium salts, which are highly reactive intermediates for nucleophilic ring-opening reactions. mdpi.com

N-Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides is another important derivatization. The resulting N-acylazetidines exhibit different reactivity profiles compared to their N-alkyl counterparts. The electron-withdrawing nature of the acyl group can influence the stability of the ring and the regioselectivity of ring-opening reactions. almerja.com Furthermore, N-acylation can serve as a protecting group strategy during multi-step syntheses.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Sulfonates | N-Alkylazetidines |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acylazetidines |

Reactivity of the Benzyl (B1604629) and Trifluoromethyl Moieties in the Chemical Compound

Benzyl Group: The benzyl group can be cleaved under hydrogenolysis conditions, providing a method for N-debenzylation and the synthesis of NH-azetidines. evitachem.com This is a valuable transformation for introducing other functional groups at the nitrogen atom. The benzylic protons can also be involved in reactions, although this is less common than reactions involving the azetidine ring itself.

Trifluoromethyl Group: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and is generally considered to be chemically stable. lookchem.com Its presence on the benzene (B151609) ring influences the electronic properties of the entire molecule, potentially affecting the basicity of the azetidine nitrogen and the reactivity of the aromatic ring towards electrophilic substitution. In some specific cases, anionically activated trifluoromethyl groups can be transformed into other heterocyclic systems under mild aqueous conditions. lookchem.com The CF₃ group is often incorporated into molecules in medicinal chemistry to enhance metabolic stability and lipophilicity. beilstein-journals.org

Ring Transformations Leading to Diverse Heterocyclic Systems (e.g., Pyrrolidines, Oxazinanes)

The strained azetidine ring serves as a versatile building block for the synthesis of other heterocyclic systems through ring expansion and transformation reactions. rsc.org

Pyrrolidines: One of the most common ring transformations of azetidines is their expansion to pyrrolidines. rsc.org This can be achieved through various methods, including the thermal isomerization of certain substituted azetidines. rsc.org For example, 2-(iodomethyl)azetidine derivatives can be converted to 3-aminopyrrolidines. rsc.org Another approach involves the rearrangement of azetidinium ylides. rsc.org

Oxazinanes: Azetidines can also be transformed into 1,3-oxazinanes. This transformation often involves a ring-opening step followed by an intramolecular cyclization. For example, the reaction of an N-protected azetidine with a suitable haloalcohol can lead to the formation of an intermediate that subsequently cyclizes to afford the six-membered oxazinane ring. acs.org

| Starting Material | Reaction Conditions | Product Heterocycle |

| 2-(Iodomethyl)azetidine | Thermal Isomerization | Pyrrolidine (B122466) |

| Azetidinium Ylide | Rearrangement | Pyrrolidine |

| N-Protected Azetidine | Ring-opening with haloalcohol, then cyclization | 1,3-Oxazinane |

Influence of Ring Strain on the Reactivity Profile of Azetidine Derivatives

The reactivity of azetidines is fundamentally driven by their considerable ring strain, which is comparable to that of cyclobutane. rsc.orgresearchgate.net This strain energy makes the four-membered ring more susceptible to cleavage than larger, less strained rings like pyrrolidine or piperidine. researchgate.net However, azetidines are significantly more stable than their three-membered counterparts, aziridines, which allows for easier handling and more controlled reactivity. rsc.orgresearchwithrutgers.comrsc.org

The strain-driven reactivity of azetidines is the underlying principle for the various transformations discussed, including nucleophilic ring-opening, rearrangements, and ring expansions. rsc.orgresearchwithrutgers.comrsc.org By carefully choosing reaction conditions and substituents, chemists can harness this inherent strain to selectively break specific bonds within the azetidine ring and construct more complex molecular architectures. rsc.org For instance, the relief of ring strain is the thermodynamic driving force for the conversion of azetidines into larger, more stable heterocyclic systems. rsc.org

Computational and Theoretical Investigations of 1 3 Trifluoromethyl Benzyl Azetidine and Azetidine Systems

Electronic Structure and Conformational Analysis of Azetidine (B1206935) Scaffolds

The unique four-membered ring of azetidine imparts significant ring strain, influencing its electronic structure and conformational preferences. researchgate.net Computational studies, often employing ab initio and density functional theory (DFT) methods, have been instrumental in characterizing these properties.

The electronic structure of the azetidine radical cation has been investigated using EPR spectroscopy and theoretical calculations, which assigned a planar ring structure to the radical cation. In contrast, the neutral azetidin-1-yl radical is predicted to have a puckered ring structure. Gas-phase electron diffraction and microwave spectroscopy studies have shown that the parent azetidine molecule is puckered with a puckering angle of 29.7".

Fluorine substitution can significantly influence the conformational behavior of azetidine derivatives. researchgate.net Computational studies on fluorinated azetidines have shown that the ring pucker can be controlled to place the fluorine atom at a distance from the nitrogen atom. researchgate.net This effect is attributed to electrostatic interactions and hyperconjugation. researchgate.net

| Azetidine System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Azetidine Radical Cation | EPR Spectroscopy, ab initio UHF, MP2, SDCI | Planar ring structure. | |

| Neutral Azetidin-1-yl Radical | ab initio UHF | Puckered ring structure. | |

| Neutral Azetidine | Electron Diffraction, Microwave Spectroscopy | Puckered ring with a 29.7° angle. | |

| Fluorinated Azetidine Derivatives | Computational Study | Fluorine influences ring pucker. researchgate.net | researchgate.net |

| L-azetidine-2-carboxylic acid (Aze) containing peptides | Energy Computations | More flexible than proline-containing peptides. nih.gov | nih.gov |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. nih.govnih.gov In azetidine chemistry, these calculations have been applied to understand various synthetic transformations.

For instance, the mechanism of the regio- and diastereoselective synthesis of 2-arylazetidines has been investigated using quantum chemical methods. acs.org These calculations, performed at the M06-2X/6-31G(d,p) level of theory, were consistent with experimental findings and provided insights into the regio- and stereoselectivity of the azetidine formation reaction. acs.org The study offered a quantum mechanical explanation for Baldwin's rules in the context of oxirane ring-opening. acs.org

DFT calculations have also been employed to study the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes to produce azetidines. researchgate.net These calculations indicated that a tertiary radical intermediate is crucial for the success of the cyclization. researchgate.net Similarly, in the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides to form azetidines, DFT calculations showed that the 4-exo-dig cyclization process is kinetically favored over the 5-endo-dig pathway. nih.gov

Furthermore, the intramolecular ring-opening decomposition of certain N-substituted azetidines has been studied to understand the underlying mechanism. nih.gov These studies help in designing more stable azetidine analogues. nih.gov

Prediction of Reactivity and Selectivity Profiles

A significant application of computational chemistry is the prediction of reactivity and selectivity, which can guide synthetic efforts and reduce trial-and-error experimentation. mit.eduthescience.dev By calculating properties like frontier molecular orbital energies, researchers can predict whether a particular reaction is likely to occur and what the major products will be. thescience.dev

Recently, researchers at MIT and the University of Michigan developed computational models to predict the formation of azetidines from the reaction of alkenes and oximes, driven by a photocatalyst. mit.eduthescience.dev Using density functional theory, they calculated the frontier orbital energies of various alkenes and oximes to predict their reactivity. thescience.dev The model's predictions were largely accurate when tested experimentally, demonstrating the power of computational pre-screening of reactants. mit.edu

| Reaction | Computational Approach | Predicted Aspect | Significance | Reference |

|---|---|---|---|---|

| Azetidine synthesis from alkenes and oximes | Density Functional Theory (DFT) | Reaction feasibility and yield. thescience.dev | Guides selection of reactants for photocatalytic synthesis. mit.edu | mit.eduthescience.dev |

| Synthesis of 2-arylazetidines | Quantum Chemical Calculations | Regio- and stereoselectivity. acs.org | Explains experimental outcomes based on Baldwin's rules. acs.org | acs.org |

| Radical cyclization of ynamides | DFT Calculations | Kinetic favorability of 4-exo-dig pathway. nih.gov | Explains the regioselectivity of azetidine formation. nih.gov | nih.gov |

Molecular Modeling for Understanding Structural-Reactivity Relationships in Azetidine Chemistry

Molecular modeling plays a crucial role in establishing relationships between the three-dimensional structure of a molecule and its chemical reactivity. nih.govnih.gov For azetidines, understanding these relationships is key to designing molecules with desired properties and predicting their behavior in chemical reactions.

The ring strain of approximately 25.4 kcal/mol is a dominant factor in the reactivity of azetidines, making them susceptible to ring-opening reactions. rsc.org Molecular modeling can help to quantify this strain and predict how it will be affected by different substituents on the ring. The interplay of factors such as the structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena significantly influences the reactivity of metallated azetidine species, and molecular modeling can help in planning site-selective functionalizations. rsc.org

In the context of drug design, molecular modeling is used to understand how the rigid scaffold of the azetidine ring can lead to productive interactions with biological targets. nih.gov The conformational restriction imposed by the four-membered ring can decrease the entropy of binding, potentially leading to higher affinity for a target receptor. enamine.net Structure-activity relationship (SAR) studies, often guided by molecular modeling, are essential for optimizing the biological activity of azetidine-containing compounds. nih.gov For example, molecular modeling has been used to define common pharmacophore elements for pyridine (B92270) and dihydropyridine (B1217469) structures in the context of their antagonist activity at adenosine (B11128) receptors. nih.gov

Applications of 1 3 Trifluoromethyl Benzyl Azetidine As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

As a synthetic intermediate, 1-(3-(Trifluoromethyl)benzyl)azetidine offers multiple reaction sites for building more complex molecular architectures. The nitrogen atom of the azetidine (B1206935) ring is a nucleophilic center and can undergo various transformations.

Key potential reactions include:

N-Acylation/N-Alkylation: The secondary amine of the azetidine can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides, to introduce a wide range of functional groups.

Ring-Opening Reactions: The strained azetidine ring can be opened by various nucleophiles, providing access to functionalized γ-amino compounds. For instance, reaction with chloroformates can lead to ring-opened γ-chloroamines. ambeed.com

Palladium-Catalyzed Cross-Coupling: The aromatic ring, while electronically modified by the trifluoromethyl group, could potentially be functionalized further through C-H activation or other cross-coupling methodologies, although this is less common than reactions involving the azetidine nitrogen.

These potential transformations would allow for the incorporation of the trifluoromethylbenzyl azetidine moiety into larger, more complex structures, which is a common strategy in the development of therapeutic agents. medwinpublishers.com

Role in the Synthesis of Novel Heterocyclic Scaffolds

The this compound structure can serve as a foundational element for creating novel and more complex heterocyclic systems. Azetidine derivatives are frequently used to construct fused, spirocyclic, and bridged ring systems, which are of significant interest in drug discovery for exploring three-dimensional chemical space. medwinpublishers.com

Methods for scaffold elaboration could include:

Intramolecular Cyclizations: Functional groups can be appended to the azetidine nitrogen, which then participate in intramolecular reactions to form fused or bridged bicyclic structures.

Cycloaddition Reactions: The azetidine ring itself or substituents attached to it could potentially engage in cycloaddition reactions to build larger heterocyclic frameworks.

Ring Expansion: Methodologies exist for the expansion of the four-membered azetidine ring into larger, five- or six-membered heterocycles like pyrrolidines or piperidines, often with high stereocontrol. medwinpublishers.com

For example, a common strategy involves the functionalization of the azetidine followed by a ring-closing reaction. This approach has been used to synthesize a variety of bicyclic azetidine derivatives, which are valuable precursors for biologically active compounds. medwinpublishers.com The trifluoromethyl group on the benzyl (B1604629) substituent would be carried through these transformations, imparting its unique electronic properties to the final heterocyclic scaffold.

Contribution to the Development of New Synthetic Strategies and Methodologies

The unique combination of a strained ring and an electron-withdrawing trifluoromethyl group makes this compound an interesting substrate for developing new synthetic methods. Research in this area would likely focus on novel ways to selectively functionalize the azetidine ring or leverage its inherent strain for chemical transformations.

Potential areas for methodological development include:

C-H Functionalization: Developing new catalytic systems for the direct and selective functionalization of the C-H bonds on the azetidine ring would be a significant advancement. This would allow for the introduction of substituents without pre-functionalization, offering a more atom-economical approach to derivatization.

Strain-Release Reactions: The ring strain of the azetidine can be harnessed to drive reactions. New methodologies could be developed that use this strain energy to facilitate transformations that would otherwise be difficult, such as in the synthesis of complex polycyclic systems. nih.govresearchgate.net

Asymmetric Synthesis: Developing catalytic asymmetric methods to derivatize the azetidine ring would be highly valuable for producing enantiomerically pure complex molecules, which is critical for pharmaceutical applications.

While specific methodologies originating from the use of this compound are not yet prominent, the general class of substituted azetidines continues to be a fertile ground for innovation in synthetic organic chemistry. frontiersin.orgnih.gov

Advanced Analytical and Spectroscopic Methodologies for Mechanistic and Structural Elucidation in Azetidine Chemistry

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing a continuous stream of data without the need for sampling. nih.gov This is particularly valuable for studying the synthesis of 1-(3-(Trifluoromethyl)benzyl)azetidine, enabling the tracking of reactants, intermediates, and products in their native environment. spectroscopyonline.com

Detailed Research Findings: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, are powerful tools for monitoring reaction kinetics. nih.gov For instance, in a typical synthesis of this compound via the alkylation of azetidine (B1206935) with 3-(trifluoromethyl)benzyl bromide, an in-situ FTIR-ATR probe could be immersed directly into the reaction vessel. The progress of the reaction can be monitored by observing the disappearance of the characteristic vibrational bands of the starting materials and the concurrent appearance of bands corresponding to the product.

For example, the C-Br stretching vibration of the benzyl (B1604629) bromide reactant would decrease in intensity, while new peaks associated with the forming C-N bond and the vibrations of the azetidine ring in the product molecule would emerge. A study on a related reaction involving 3-(trifluoromethyl)aniline (B124266) demonstrated the utility of in-situ FTIR in monitoring the formation of diazonium salts, quantifying the consumption of reactants and the formation of products and intermediates throughout the process. mdpi.com Similarly, Raman and Near-Infrared (NIR) spectroscopy can be employed for real-time analysis, offering complementary information and being particularly useful in heterogeneous reaction mixtures or for monitoring solid-phase compositions. nih.gov

This continuous data allows for the precise determination of reaction endpoints, the identification of potentially transient or unstable intermediates, and the calculation of kinetic parameters such as reaction rates and activation energies. spectroscopyonline.commdpi.com

Table 1: Hypothetical In-Situ FTIR Monitoring of this compound Synthesis This table illustrates potential data from monitoring the reaction of azetidine with 3-(trifluoromethyl)benzyl bromide.

| Time (minutes) | Reactant Peak Intensity (e.g., C-Br stretch at ~650 cm⁻¹) | Product Peak Intensity (e.g., C-N stretch at ~1100 cm⁻¹) | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0% |

| 15 | 0.75 | 0.25 | 25% |

| 30 | 0.50 | 0.50 | 50% |

| 60 | 0.20 | 0.80 | 80% |

Advanced Nuclear Magnetic Resonance (NMR) Applications for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net For azetidine derivatives, advanced 1D and 2D NMR techniques are crucial for unambiguously determining their connectivity, regiochemistry, and stereochemistry. ipb.pt

Detailed Research Findings: The structural confirmation of this compound relies on a suite of NMR experiments.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the trifluoromethylbenzyl group, the benzylic methylene (B1212753) protons, and the protons of the azetidine ring.

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is used to confirm the presence and purity of the fluorine-containing moiety. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons, such as those within the azetidine ring and the benzyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is critical for establishing the connectivity between the benzyl group and the azetidine nitrogen. For example, a correlation between the benzylic protons (on the CH₂ group) and the C2/C4 carbons of the azetidine ring would confirm the N-benzylation site.

NOE (Nuclear Overhauser Effect) Spectroscopy: For substituted azetidines that can exist as stereoisomers, NOE-based experiments (like NOESY) are vital. nih.gov These experiments identify protons that are close in space. For example, in a cis-2,3-disubstituted azetidine, a NOE would be observed between the protons at the C2 and C3 positions, whereas in the trans isomer, this correlation would be absent or very weak. ipb.pt The magnitude of vicinal proton-proton coupling constants (³JHH) is also widely used to assign stereochemistry in azetidine rings. ipb.pt

Table 2: Representative NMR Data for Azetidine Ring Protons This table presents typical chemical shift ranges and coupling constants used for stereochemical analysis of azetidine derivatives.

| Proton Position | Typical ¹H Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Stereochemical Information |

|---|---|---|---|

| C2/C4 Protons | 3.0 - 4.5 | Jcis: 8.4 - 8.9 Hz | Jcis values are typically larger than Jtrans values. ipb.pt |

Mass Spectrometry for Reaction Progress Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net It is extensively used in azetidine chemistry for both qualitative and quantitative analysis. nih.gov

Detailed Research Findings: During the synthesis of this compound, mass spectrometry can be coupled with liquid chromatography (LC-MS) or used for direct infusion analysis to monitor the reaction. acs.org By analyzing aliquots from the reaction mixture over time, one can track the depletion of the starting materials by observing the decrease in their corresponding molecular ion peaks and monitor the formation of the product by the increase in the intensity of its m/z signal. This method is highly effective for determining reaction completion and identifying the formation of any by-products. durham.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of this compound. nih.gov This is a crucial step in confirming the identity of the synthesized compound, as the measured exact mass can be compared to the calculated theoretical mass, typically with a precision of a few parts per million (ppm). Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation patterns of the molecular ion, which provides additional structural information and helps to confirm the connectivity of the benzyl group to the azetidine ring. In some cases, MS can even be used to detect and characterize reactive intermediates in a reaction pathway. acs.org

Table 3: Expected Mass Spectrometry Data for a Synthesis of this compound

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |

|---|---|---|---|

| Azetidine | C₃H₇N | 57.0578 | 58.0651 |

| 3-(Trifluoromethyl)benzyl bromide | C₈H₆BrF₃ | 237.9554 | N/A |

Crystallographic Studies for Definitive Structural Confirmation

While spectroscopic methods like NMR provide powerful evidence for molecular structure, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Detailed Research Findings: For a compound like this compound, obtaining a suitable single crystal would allow for its analysis by X-ray diffraction. This technique provides a definitive confirmation of its molecular structure, including precise bond lengths, bond angles, and torsional angles. ipb.pt Crucially, for substituted azetidines with chiral centers, crystallography provides an absolute and unequivocal determination of the relative and absolute stereochemistry. nih.gov

In a study involving a related crystalline 2-(trifluoromethyl)azetidin-3-ol, X-ray diffraction analysis was used to definitively establish a trans relationship between the hydroxyl and trifluoromethyl groups on the azetidine ring. nih.gov This result not only confirmed the structure of that specific molecule but also supported the stereochemical assignments made for other, non-crystalline products synthesized through similar reaction pathways. The data generated, including unit cell dimensions, space group, and atomic coordinates, serves as the ultimate proof of structure, resolving any ambiguities that may remain after spectroscopic analysis.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 5.8, c = 12.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Z | The number of molecules per unit cell. | 4 |

Future Directions and Emerging Research Avenues in Trifluoromethylated Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes to Azetidine (B1206935) Derivatives

The synthesis of the strained four-membered azetidine ring remains a significant challenge in organic chemistry. nih.gov Traditional methods often require harsh conditions or multi-step sequences. nih.gov Future research is focused on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas of development include:

Strain-Release Reactions: Methods utilizing highly strained precursors, such as 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, are emerging as a powerful strategy. These reactions, promoted by electrophiles or palladium-catalyzed hydrogenolysis, allow for the synthesis of diversely substituted 2-(trifluoromethyl)azetidines. researchgate.netnih.gov

Photocatalysis: Visible-light-mediated reactions, like the aza-Paternò-Büchi reaction, offer a mild and efficient pathway to construct densely functionalized azetidines. rsc.orgchemrxiv.org Photo-induced copper catalysis has also enabled [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. nih.gov

C-H Amination: Palladium(II)-catalyzed intramolecular C(sp³)–H amination provides a direct method for synthesizing functionalized azetidines, representing a more atom-economical approach. rsc.org

Cascade Reactions: The development of cascade reactions, such as the trifluoromethylation/cyclization of N-allyl ynamides, offers a rapid entry into complex azetidine-fused tricyclic compounds under mild conditions. rsc.org

These innovative methods promise to expand the accessibility and structural diversity of azetidine derivatives, including those with trifluoromethyl groups.

| Synthetic Strategy | Description | Advantages |

| Strain-Release Reactions | Ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes. researchgate.netnih.gov | Access to diverse substitutions. nih.gov |

| Photocatalysis | Use of visible light to promote cycloaddition or cyclization reactions. nih.govrsc.org | Mild reaction conditions, high functional group tolerance. nih.govrsc.org |

| C-H Amination | Direct formation of the azetidine ring via intramolecular C-H bond functionalization. rsc.org | High atom economy, directness. rsc.org |

| Cascade Reactions | Multi-step transformations occurring in a single pot to rapidly build molecular complexity. rsc.org | Efficiency, reduced workup steps. rsc.org |

Exploration of Undiscovered Reactivity Pathways and Transformations

The inherent ring strain of azetidines (approximately 25.2 kcal/mol) dictates their unique reactivity, making them valuable synthetic intermediates. researchgate.net While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo selective ring-opening reactions under appropriate conditions. rsc.orgresearchgate.net

Future research will likely focus on:

Ring-Opening Reactions: Developing new methods for the regioselective ring-opening of trifluoromethylated azetidines to access valuable α-(trifluoromethyl) amines. acs.org This can be achieved using various nucleophiles, often requiring activation with Lewis or Brønsted acids. acs.org

Ring Expansions: Utilizing azetidines as synthons for larger heterocyclic systems, such as piperidines, through rearrangement or cycloaddition reactions. rsc.org

Functionalization: Exploring direct C–H functionalization of the azetidine ring to introduce new substituents without altering the core structure. rsc.org

Understanding and harnessing these reactivity pathways will unlock the full potential of trifluoromethylated azetidines as versatile building blocks in organic synthesis.

| Transformation Type | Description | Potential Products |

| Nucleophilic Ring-Opening | Cleavage of a C-N bond by a nucleophile, often acid-activated. acs.org | Substituted acyclic amines. rsc.org |

| Ring Expansion | Transformation of the four-membered ring into a larger heterocycle. rsc.org | Piperidines, azepanes. rsc.orgresearchgate.net |

| Direct C-H Functionalization | Introduction of new functional groups directly onto the azetidine ring's carbon framework. rsc.org | Densely functionalized azetidines. rsc.org |

Integration with Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Emerging applications include:

Retrosynthesis Prediction: AI-driven platforms can analyze complex molecular structures and propose viable synthetic routes by leveraging vast databases of known reactions. nih.govnih.gov This can help chemists identify novel and efficient pathways to new azetidine derivatives. digitellinc.com

Reaction Optimization: Machine learning models can predict the outcomes of reactions under various conditions (e.g., catalyst, solvent, temperature), reducing the need for extensive empirical screening and improving yields. jetir.org

Predictive Modeling: Computational models can predict the reactivity and properties of novel azetidine compounds, allowing researchers to prioritize the synthesis of molecules with the most promising characteristics for specific applications. mit.edu Researchers at MIT and the University of Michigan have successfully used computational modeling to predict which compounds will react to form azetidines via photocatalysis. mit.edu

This synergy between computational prediction and experimental validation will streamline the synthesis of complex molecules like 1-(3-(Trifluoromethyl)benzyl)azetidine. nih.gov

Expanding the Scope of Azetidine Scaffolds in Material Science and Catalysis Applications

While the primary focus for azetidine scaffolds has been in medicinal chemistry, their unique structural and electronic properties make them attractive for other fields. researchgate.net

Material Science: The high ring strain of azetidines makes them promising candidates for energetic materials. researchgate.net Research has shown that incorporating azetidine cores can lead to materials with high densities, good oxygen balances, and improved detonation properties compared to traditional energetic materials. chemrxiv.org Photochemical synthesis methods are enabling the scalable production of tunable azetidine-based energetic materials. chemrxiv.org

Asymmetric Catalysis: Chiral azetidine derivatives have been successfully employed as ligands and organocatalysts in a variety of asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions. researchgate.netbirmingham.ac.uk The rigidity of the azetidine ring helps to create a well-defined catalytic pocket, leading to high levels of enantioselectivity. rsc.org Azetidine-based ligands have also been used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com

Future work will likely expand the library of azetidine-based catalysts and explore their incorporation into polymers and other advanced materials, leveraging the unique properties imparted by the trifluoromethyl group.

Q & A

Q. What are the established synthetic routes for 1-(3-(trifluoromethyl)benzyl)azetidine, and how can researchers optimize reaction conditions?

The synthesis typically involves nucleophilic substitution between 3-(trifluoromethyl)benzyl bromide and azetidine derivatives. Key steps include:

- Precursor Preparation : 3-(Trifluoromethyl)benzyl bromide (CAS RN 40223-34-5) is synthesized via bromination of 3-(trifluoromethyl)toluene using N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions .

- Azetidine Coupling : Reacting the benzyl bromide with azetidine-3-carboxylic acid (CAS RN 36476-78-5) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate the SN2 mechanism .

- Optimization : Use factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading) and apply response surface methodology to maximize yield .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the azetidine ring integrity and benzyl substitution pattern. ¹⁹F NMR is essential for verifying the trifluoromethyl group’s electronic environment .

- X-ray Crystallography : Resolve stereochemical ambiguities and validate bond angles/distances in the azetidine ring .

- DFT Calculations : Simulate vibrational spectra (IR) and compare with experimental data to validate structural assignments .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what limitations exist?

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as G-protein-coupled receptors (GPCRs) or ion channels. Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Limitations : Force field inaccuracies for trifluoromethyl groups may require parameter adjustments. Hybrid QM/MM methods improve accuracy but increase computational cost .

Q. How should researchers address contradictory data in the compound’s physicochemical properties (e.g., solubility vs. logP)?

- Methodological Triangulation : Combine experimental measurements (e.g., HPLC logP) with computational predictions (e.g., COSMO-RS) to identify systematic errors .

- Controlled Replication : Standardize solvent systems (e.g., PBS for solubility assays) and validate instruments using reference compounds like trifluoromethylbenzene derivatives .

Q. What strategies enhance the compound’s stability in biological assays?

- pH Optimization : Test stability in buffers (pH 2–9) to mimic physiological conditions. Use LC-MS to track degradation products (e.g., azetidine ring opening) .

- Prodrug Design : Introduce ester or carbamate groups at the azetidine nitrogen to improve metabolic resistance .

Q. How can AI-driven experimental design accelerate the discovery of this compound derivatives?

- Generative Models : Train AI on PubChem datasets to propose novel derivatives with optimized binding affinities. Validate via high-throughput virtual screening .

- Automation : Integrate robotic synthesis platforms with real-time analytics (e.g., inline IR) to iteratively refine reaction conditions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate LD₅₀ values. Use bootstrapping to estimate confidence intervals .

- Multivariate Analysis : Apply PCA to differentiate toxicity mechanisms across cell lines or animal models .

Q. How can researchers validate the compound’s role in modulating enzyme kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.